Product packaging for D-(-)-Norgestrel 17-Acetate-d3(Cat. No.:)

D-(-)-Norgestrel 17-Acetate-d3

Cat. No.: B1162024
M. Wt: 357.5
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Synthetic Steroidal Progestins and their Academic Significance

Synthetic steroidal progestins are compounds designed to mimic the effects of the natural hormone progesterone (B1679170). nih.gov They are a cornerstone of various therapeutic applications and are extensively studied for their interactions with progesterone and other steroid receptors. nih.govmdpi.com Norgestrel (B7790687), a second-generation progestin, and its derivatives are subjects of significant academic interest due to their pharmacological properties and metabolic pathways. tandfonline.comglowm.com The study of these compounds, including their impurities and metabolites, is crucial for a comprehensive understanding of their biological activity and effects. nih.govmdpi.com

Principles and Applications of Stable Isotope Labeling in Contemporary Research

Stable isotope labeling is a technique where an atom in a molecule is replaced by its stable (non-radioactive) isotope. ontosight.ai Common stable isotopes used in research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com The key principle is that isotopically labeled molecules are chemically identical to their unlabeled counterparts but have a different mass. ontosight.ai This mass difference allows them to be distinguished and traced using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.aiarkat-usa.org This method is widely applied in various research areas, including:

Metabolomics: To trace the metabolic fate of compounds and understand biochemical pathways. ontosight.aicreative-proteomics.com

Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion (ADME) of drugs. ontosight.ai

Proteomics: To quantify protein expression levels and study protein-protein interactions. ontosight.ai

Mechanistic Studies: To elucidate reaction mechanisms and kinetics. symeres.com

Rationale for Deuterium Incorporation in Steroid Derivatives

The incorporation of deuterium, a stable isotope of hydrogen, into steroid derivatives offers several advantages in research. nih.gov The primary rationale lies in the kinetic isotope effect (KIE), where the bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.gov This increased bond strength can slow down metabolic processes that involve the cleavage of that bond. nih.gov

This "deuterium switch" can lead to:

Improved Pharmacokinetic Profiles: By reducing the rate of metabolism, deuteration can increase a drug's half-life and bioavailability. nih.govgabarx.com

Altered Metabolic Pathways: It can shift metabolism towards alternative pathways, potentially reducing the formation of undesirable metabolites. gabarx.com

Enhanced Analytical Sensitivity: Deuterated compounds are invaluable as internal standards in quantitative mass spectrometry-based assays, improving the accuracy and precision of measurements. nih.govsigmaaldrich.com

Historical Perspective on Deuterated Analogs as Research Tools

The use of deuterium in scientific research dates back to the early 1960s. arkat-usa.orgnih.gov Initially, deuterated compounds were primarily used as tracers in mechanistic and spectroscopic studies. acs.org Over the past two decades, the application of deuteration has expanded significantly, particularly in drug discovery and development. nih.gov This "deuterium switch" strategy has gained commercial interest, leading to the development of deuterated analogs of existing drugs with improved pharmacokinetic properties. nih.govnih.gov The approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017 marked a significant milestone in this field. nih.gov

Specific Role of D-(-)-Norgestrel 17-Acetate-d3 as a Highly Specialized Reference Material

This compound serves as a crucial internal standard for the quantitative analysis of D-(-)-Norgestrel 17-Acetate and its parent compound, Norgestrel, in biological matrices. pharmaffiliates.com Its utility is particularly prominent in studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. researchgate.netnih.gov By adding a known amount of the deuterated standard to a sample, researchers can accurately quantify the concentration of the unlabeled analyte, correcting for variations in sample preparation and instrument response. sigmaaldrich.com

Compound PropertyValue
Molecular FormulaC23H27D3O3 scbt.com
Molecular Weight357.49 g/mol scbt.com
Alternate NameLevonorgestrel (B1675169) Acetate-d3 scbt.com
ApplicationLabeled analogue of D-(-)-Norgestrel 17-Acetate pharmaffiliates.com

Overview of Research Domains Benefiting from this compound (Methodological Focus)

The application of this compound is primarily centered on research methodologies that require precise and accurate quantification of norgestrel and its related compounds. These domains include:

Pharmacokinetic and Metabolism Studies: Researchers utilize this deuterated standard to investigate the ADME of norgestrel and its acetate (B1210297) form. This includes determining plasma concentrations, metabolic rates, and excretion profiles of the parent drug and its metabolites. nih.govnih.govpharmacompass.combioscientifica.com

Bioanalytical Method Development and Validation: In the development of new analytical methods, such as LC-MS/MS assays, for the detection of norgestrel in biological samples, this compound is essential for ensuring the method's accuracy, precision, and reliability. nih.govsciex.com

Clinical Chemistry and Diagnostics: In clinical settings, accurate measurement of steroid hormone levels is crucial for diagnosing and monitoring various conditions. sigmaaldrich.comnih.gov Deuterated internal standards like this compound contribute to the development of robust diagnostic assays.

Environmental Monitoring: The presence of synthetic steroids in the environment is a growing concern. Stable isotope-labeled standards are used to develop sensitive methods for detecting and quantifying these compounds in environmental samples. symeres.com

Research DomainMethodological Application of this compound
PharmacokineticsInternal standard for quantifying drug and metabolite concentrations over time.
Bioanalytical ChemistryReference material for method validation (accuracy, precision, recovery).
Metabolism StudiesAids in the identification and quantification of metabolic products.
Endocrinology ResearchFacilitates accurate measurement of synthetic steroid levels in biological matrices.

Properties

Molecular Formula

C₂₃H₂₇D₃O₃

Molecular Weight

357.5

Synonyms

(17α)-17-(Acetyl-d3-oxy)-13-ethyl-18,19-dinorpregn-4-en-20-yn-3-one;  17-Acetoxy-d3-13-ethyl-18,19-dinor-17α-pregn-4-en-20-yn-3-one;  17-Ethynyl-18-methyl-19-nortestosterone Acetate-d3;  17α-Ethynyl-18-methyl-19-nortestosterone Acetate-d3;  17β-Acetoxy-d

Origin of Product

United States

Advanced Chemical Synthesis and Isotopic Labeling Strategies for D Norgestrel 17 Acetate D3

Stereoselective Synthesis of the Norgestrel (B7790687) Chemical Backbone

Norgestrel is a synthetic progestin that exists as a racemic mixture of two enantiomers: the biologically active levorotatory (-) isomer, known as Levonorgestrel (B1675169) or D-(-)-Norgestrel, and the inactive dextrorotatory (+) isomer. google.comnih.gov The total synthesis of the D-(-)-Norgestrel backbone is a significant challenge in steroid chemistry, demanding precise control over multiple chiral centers to yield the desired stereoisomer.

The total synthesis of D-(-)-Norgestrel has been achieved through various routes, often starting from prochiral precursors. A common and industrially significant pathway involves the construction of the tetracyclic steroid skeleton, followed by key functional group transformations.

A pivotal precursor in many synthetic routes is a gona-diene derivative, such as 13-ethyl-3-methoxygona-2,5(10)-diene-17-one, often referred to as methoxydienone. google.comgoogle.com The synthesis of this intermediate itself is a complex process. One established method begins with simpler starting materials like m-cresol (B1676322) methyl ether, dimethyl malonate, and (E)-1,4-dibromo-2-butene. researchgate.net The construction of the steroid skeleton from these precursors can be accomplished via an intramolecular Diels-Alder reaction of a reactive o-quinodimethane intermediate. researchgate.net

Once the tetracyclic ketone precursor is obtained, the next crucial step is the introduction of the 17α-ethynyl group. This is typically achieved through ethynylation of the C-17 keto group. Historically, this reaction used flammable and explosive acetylene (B1199291) gas. However, modern methods often employ safer and more manageable reagents like lithium acetylide or trimethylsilylacetylide. google.comresearchgate.net The use of trimethylsilylacetylide followed by a one-pot desilylation with a catalytic amount of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) provides an efficient route to the desired 17α-ethynyl-17β-hydroxy steroid. researchgate.net The final step in forming the Norgestrel backbone involves the hydrolysis of the enol ether at the A-ring to generate the α,β-unsaturated ketone characteristic of the final product. google.comgoogle.com

Table 1: Key Precursors and Intermediates in D-(-)-Norgestrel Synthesis

Compound NameChemical StructureRole in Synthesis
13-ethyl-3-methoxygona-2,5(10)-diene-17-one (Methoxydienone)Tetracyclic KetoneKey intermediate for C-17 ethynylation. google.com
13-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol (Dienol Ether)Ethynylated IntermediateProduct of ethynylation; precursor to the final backbone after hydrolysis. google.com
TrimethylsilylacetylideReagentA stable and safe source for the ethynyl (B1212043) group introduction at C-17. researchgate.net

Achieving the correct D-stereoconfiguration is paramount, as the biological activity resides solely in the D-(-) enantiomer. nih.gov Several strategies are employed to ensure the synthesis is stereoselective:

Chiral Pool Synthesis: This approach utilizes a chiral starting material that already contains one or more of the required stereocenters. Chirality can be introduced early in the synthesis, for instance, during an SN2' reaction, and then carried through subsequent transformations. researchgate.net

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in key bond-forming reactions. For example, chiral ligands can be used during the coupling reactions to favor the formation of the desired stereoisomer. researchgate.net

Enzymatic Reactions: Biocatalysis offers a powerful tool for stereoselective transformations. Specific enzymes, such as oxidoreductases from yeasts like Candida or Pichia, can enantioselectively reduce a prochiral secodione precursor, establishing the critical C-13 stereocenter. researchgate.net This optically active intermediate is then cyclized to form the chiral steroid skeleton.

Chiral Resolution: If a racemic synthesis is performed, the resulting mixture of D- and L-norgestrel must be separated. This can be accomplished using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., cellulose-based columns) or by using chiral mobile phase additives like cyclodextrins. researchgate.netchromatographyonline.comsigmaaldrich.com

Precision Deuteration Methodologies at the C-17 Acetate (B1210297) Moiety

With the stereochemically pure D-(-)-Norgestrel backbone in hand, the next phase is the introduction of the deuterated acetate group at the C-17 hydroxyl position. This requires site-specific labeling that does not affect other positions on the steroid.

The acetylation of the tertiary hydroxyl group at C-17 of D-(-)-Norgestrel is typically achieved using an acetylating agent. For isotopic labeling, a deuterated version of this reagent is required. The most common and commercially available reagents for this purpose are acetyl-d3 chloride (CD₃COCl) and acetic anhydride-d6 ((CD₃CO)₂O). scribd.comcymitquimica.comsigmaaldrich.com

The reaction involves the esterification of the C-17β-hydroxyl group. A common method is to react D-(-)-Norgestrel with the deuterated acetylating agent in a suitable solvent, often in the presence of a base or catalyst. Pyridine (B92270) is frequently used both as a solvent and a catalyst, as it activates the anhydride (B1165640) and neutralizes the acid byproduct. researchgate.net Alternatively, the reaction can be catalyzed by acids like zinc chloride or perchloric acid. nih.gov Optimization of the reaction involves controlling the temperature, reaction time, and stoichiometry to ensure complete acetylation without side reactions. For instance, reacting D-(-)-Norgestrel with acetic anhydride in acetic acid in the presence of a catalyst is a known method for producing the acetate form. nih.gov Substituting acetic anhydride with acetic anhydride-d6 in this procedure would yield the desired deuterated product.

Table 2: Comparison of Deuterated Acetylating Reagents

ReagentFormulaKey Properties
Acetyl-d3 ChlorideCD₃COClHighly reactive acyl halide, useful for acetylating alcohols. cymitquimica.comchemdad.com
Acetic Anhydride-d6(CD₃CO)₂OCommon and effective for acetylation, often used with a catalyst like pyridine. scribd.comresearchgate.net

The site-specificity of the deuteration at the C-17 acetate moiety is ensured by the nature of the reaction itself. The C-17 hydroxyl group is the most reactive site on the D-(-)-Norgestrel molecule for acylation under these conditions. The reaction is a direct transfer of the acetyl-d3 group from the deuterated reagent to the oxygen atom of the C-17 hydroxyl group.

The general procedure involves dissolving D-(-)-Norgestrel in an anhydrous solvent like pyridine or dichloromethane, followed by the dropwise addition of acetyl-d3 chloride or acetic anhydride-d6. researchgate.netbiomedres.us The reaction can be run at room temperature or with gentle heating (e.g., 70°C) to drive it to completion. researchgate.netgoogle.com Progress is monitored by techniques like Thin-Layer Chromatography (TLC) until the starting material is consumed. The use of pre-labeled reagents like acetyl-d3 chloride or acetic anhydride-d6 is a highly efficient and direct method for site-specific isotopic labeling, as the deuterium (B1214612) atoms are already incorporated into the functional group being added, preventing non-specific exchange with other protons on the steroid backbone. arkat-usa.org

Purification and Isolation Techniques for Deuterated Steroids

After the synthesis and deuteration steps, the crude product contains the desired D-(-)-Norgestrel 17-Acetate-d3, along with unreacted reagents, byproducts, and potentially any remaining non-deuterated starting material. Rigorous purification is essential to obtain the compound in high purity. The purification methods for deuterated steroids are generally the same as for their non-isotopically labeled analogs. researchgate.net

Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid organic compounds. The crude this compound can be dissolved in a hot solvent, such as ethyl acetate or methanol, and then allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution. google.com This method is effective at removing significant amounts of impurities.

Chromatography: For more challenging separations, column chromatography is employed. Flash column chromatography using silica (B1680970) gel is a standard technique to separate the product based on polarity. nih.gov For achieving very high purity and for analytical separation, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC on C8 or C18 columns can effectively purify the final compound. researchgate.net

Acid Treatment: In some cases, residual impurities can be removed by treating the product with a mineral acid in an aprotic solvent. For example, stirring the compound with sulfuric acid in tetrahydrofuran (B95107) (THF) can help eliminate specific process-related impurities. google.com

Following purification, the identity and isotopic enrichment of this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). 2H NMR or 1H/13C NMR with deuterium decoupling can confirm the location of the deuterium atoms, while high-resolution mass spectrometry confirms the correct mass corresponding to the incorporation of three deuterium atoms. researchgate.netcdnsciencepub.com

Advanced Chromatographic Separation of Isotopic Variants

Chromatography is a cornerstone technique for the purification of D-(−)-Norgestrel 17-Acetate and its deuterated analogue. google.com High-performance liquid chromatography (HPLC) is particularly effective in achieving high purity. For instance, methods have been developed using C18 reverse-phase columns to separate the target compound from impurities. mdpi.comicr.ac.uk A typical HPLC system for the purification of norgestrel-related compounds might employ a column such as a Supelcosil LC-18-DB (150x4.6 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile, tetrahydrofuran, and water. google.com

Solid-phase extraction (SPE) is another crucial chromatographic technique, often used for sample preparation and purification of steroids from complex matrices. plos.orgnih.govmdpi.com C18-based SPE cartridges are commonly used to extract steroids, where the sample is loaded, washed with aqueous and non-polar solvents like hexane (B92381) to remove interferences, and then the steroid is eluted with a solvent like ethyl acetate. plos.orgnih.gov This method provides superior recovery and cleaner extracts compared to traditional liquid-liquid extraction. plos.org For high-throughput applications, 96-well SPE plates can be utilized, allowing for the rapid and simultaneous processing of numerous samples. acs.org

Gas chromatography (GC) can also be employed, especially for assessing the purity of the final product. nih.govresearchgate.net GC methods often use capillary columns and temperature gradients to achieve baseline resolution of the target compound from any volatile organic impurities. researchgate.net

Table 1: Exemplary Chromatographic Conditions for Steroid Purification
TechniqueStationary PhaseMobile Phase/EluentDetectionReference
HPLCSupelcosil LC-18-DB (150x4.6 mm, 5 µm)Acetonitrile:Tetrahydrofuran:Water (7:25:68)UV at 244 nm google.com
SPEC18 CartridgesWash: Water, Hexane; Elution: Ethyl AcetateN/A (Purification Step) plos.orgnih.gov
GC-FIDHP-1 capillary column (30 m x 0.32 mm, 0.25 µm)Carrier Gas: HeliumFlame Ionization Detector (FID) lgcstandards.com
UHPLCACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)Gradient of Water (0.1% Formic Acid) and AcetonitrileTandem Mass Spectrometry (MS/MS) researchgate.net

Crystallization and Other Solid-Phase Purification Methods

Following chromatographic separation, crystallization is a vital step to obtain high-purity D-(−)-Norgestrel 17-Acetate. Recrystallization can effectively remove remaining impurities. google.com A common procedure involves dissolving the crude product in a suitable solvent system, such as a mixture of isopropyl ether and acetonitrile, often at reflux. google.com The solution is then cooled, sometimes to temperatures as low as 0°C, to induce precipitation of the purified compound. google.com The mother liquor can be reprocessed to recover additional product. google.com

Solid-phase extraction (SPE) serves not only as a chromatographic method but also as a critical solid-phase purification technique. It is particularly effective in removing interfering substances from biological matrices or reaction mixtures. plos.orgmdpi.com The choice of sorbent and elution solvents is tailored to the specific properties of the steroid and the impurities to be removed. mdpi.com For instance, after enzymatic digestion of a sample, SPE can be used to isolate the steroid hormones before further analysis. mdpi.com

Characterization of Isotopic Purity and Enrichment

To confirm the identity, purity, and isotopic enrichment of D-(−)-Norgestrel 17-Acetate-d3, a combination of spectroscopic and chromatographic techniques is employed. lgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Abundance

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for verifying the chemical structure and determining the position of deuterium labels. sigmaaldrich.comnih.gov

¹H-NMR (Proton NMR): In ¹H-NMR, the absence or significant reduction of a signal at a specific chemical shift, compared to the spectrum of the non-deuterated standard, confirms the location of deuterium substitution. The integration of the remaining proton signals relative to a known internal standard can provide an initial assessment of chemical purity. lgcstandards.com

²H-NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing unambiguous confirmation of the labeling positions. sigmaaldrich.comspectralservice.de For highly enriched compounds, ²H-NMR is particularly advantageous as it yields a clean spectrum where proton signals are absent. sigmaaldrich.com Under appropriate experimental conditions, the peak integrations in ²H-NMR can be used to quantitatively determine the deuterium enrichment at specific sites. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) for Isotopic Profile Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the isotopic profile and confirming the mass of the labeled compound with high accuracy. nih.govgcms.cz Techniques like LC-HRMS can provide detailed information on the isotopic distribution. icr.ac.ukcore.ac.uk

HRMS analysis allows for the differentiation between the d3-labeled compound and its lower-mass isotopologues (d2, d1, and d0). The relative intensities of these isotopic peaks are used to calculate the isotopic enrichment. nih.gov A general method involves comparing the measured isotope distribution with theoretically calculated distributions for different enrichment levels. nih.gov This process helps to correct for measurement errors and provides a precise value for the isotopic enrichment. nih.gov For steroid analysis, HRMS is often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). nih.govgcms.cz

Table 2: Mass Spectrometry Data for Norgestrel Isotopologues
CompoundMolecular FormulaMonoisotopic Mass (amu)TechniqueReference
D-(−)-Norgestrel 17-AcetateC₂₃H₃₀O₃354.2195HRMS lgcstandards.comlgcstandards.com
D-(−)-Norgestrel 17-Acetate-d3C₂₃H₂₇D₃O₃357.2383HRMS scbt.com
D-(−)-Norgestrel-d7 (Internal Standard Example)-320.1 (Precursor Ion)LC-MS/MS researchgate.net

Chromatographic Techniques for Chemical and Isotopic Purity Assessment (e.g., HPLC-UV, GC-FID)

Chromatographic methods are fundamental for assessing both chemical and isotopic purity.

Sophisticated Analytical Methodologies Employing D Norgestrel 17 Acetate D3

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of chemical substances. youtube.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte, often referred to as a "spike" or "internal standard," to a sample containing the analyte of interest. wikipedia.org In the context of this discussion, D-(-)-Norgestrel 17-Acetate-d3 acts as the isotopically labeled internal standard for the quantification of D-(-)-Norgestrel 17-Acetate.

Once the internal standard is introduced into the sample, it is thoroughly mixed and equilibrated with the endogenous analyte. This mixture is then subjected to analysis by mass spectrometry. The mass spectrometer distinguishes between the naturally occurring analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio difference. youtube.com By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the precise concentration of the analyte in the original sample can be determined. wikipedia.org A key advantage of IDMS is that the accuracy of the measurement is primarily dependent on the accuracy of the measured isotope ratio and the known concentration of the added internal standard, rather than on the absolute signal intensity of the analyte, which can be influenced by various factors during sample preparation and analysis. nih.gov

Advantages of Deuterated Internal Standards in Bioanalytical Quantification

The use of deuterated internal standards, such as this compound, offers several significant advantages in bioanalytical quantification, contributing to the robustness and reliability of the analytical method. aptochem.comclearsynth.com One of the primary benefits is the ability to compensate for variations that may occur during the analytical process. researchgate.net Since the deuterated standard is chemically identical to the analyte, it exhibits nearly the same physicochemical properties. This means it will behave similarly during sample preparation steps like extraction, derivatization, and chromatography. scispace.com Any loss of the analyte during these procedures will be mirrored by a proportional loss of the internal standard, allowing for accurate correction of the final calculated concentration. osti.gov

Furthermore, deuterated internal standards co-elute with the analyte in liquid chromatography, meaning they exit the chromatography column at the same time. aptochem.com This co-elution is crucial for correcting for matrix effects, a phenomenon where other components in the biological sample can interfere with the ionization of the analyte in the mass spectrometer's ion source. kcasbio.com By co-eluting, both the analyte and the internal standard experience the same degree of ion suppression or enhancement, and the ratio of their signals remains constant, leading to more accurate quantification. longdom.org The use of stable isotope-labeled internal standards is widely recognized as the most effective method to correct for matrix effects. chromatographyonline.com

Mitigation of Matrix Effects and Ion Suppression/Enhancement

Matrix effects are a significant challenge in quantitative bioanalytical methods, particularly when using liquid chromatography-mass spectrometry (LC-MS). bohrium.com These effects arise from the co-eluting components of the sample matrix, which can interfere with the ionization efficiency of the analyte in the ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal. chromatographyonline.com This can result in inaccurate and imprecise quantification.

The use of a deuterated internal standard like this compound is a primary strategy for mitigating matrix effects. longdom.org Because the internal standard is structurally and chemically very similar to the analyte, it experiences the same ionization suppression or enhancement. kcasbio.com By calculating the ratio of the analyte's response to the internal standard's response, these variations in signal intensity are effectively normalized, leading to a more accurate and reliable measurement.

In addition to using an appropriate internal standard, several other strategies can be employed to minimize matrix effects. These include optimizing sample preparation techniques to remove interfering matrix components, such as through solid-phase extraction (SPE) or liquid-liquid extraction (LLE). longdom.orgbohrium.com Chromatographic conditions can also be adjusted to achieve better separation of the analyte from matrix components, thereby reducing the likelihood of co-elution and associated ion suppression. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The development of a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of steroids like D-(-)-Norgestrel 17-Acetate. nih.govnist.gov This process involves the careful selection and optimization of several key parameters to ensure the desired sensitivity, selectivity, and reproducibility of the assay.

Selection of Chromatographic Columns and Mobile Phases for Steroid Separation

The separation of steroids by liquid chromatography is a critical step in an LC-MS/MS method. Due to the structural similarity of many steroids, achieving adequate chromatographic resolution can be challenging. oup.com The choice of the chromatographic column and mobile phase is therefore of paramount importance.

For steroid analysis, reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. C18 columns are a traditional choice and often provide good separation for a broad range of steroids. oup.com However, for challenging separations involving isobaric steroids (compounds with the same mass), alternative column chemistries may be necessary. Phenyl-hexyl and biphenyl stationary phases have demonstrated enhanced selectivity for certain steroids due to different interaction mechanisms with the analytes. oup.comnih.gov The use of core-shell particle columns can also provide higher efficiency and better resolution in a shorter analysis time. agilent.com

The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol or acetonitrile. nih.gov The composition of the mobile phase is optimized to achieve the desired retention and separation of the target analytes. Additives like ammonium acetate (B1210297) or formic acid are often included to improve peak shape and enhance ionization in the mass spectrometer. nih.gov

ParameterCommon Choices for Steroid AnalysisRationale
Column Chemistry C18, Phenyl-Hexyl, BiphenylC18 offers good general-purpose separation. Phenyl-Hexyl and Biphenyl phases can provide alternative selectivity for structurally similar steroids. oup.comnih.gov
Column Type Fully porous, Core-shellCore-shell columns can offer higher efficiency and faster analysis times. agilent.com
Mobile Phase (Organic) Acetonitrile, MethanolThe choice of organic solvent can influence the selectivity of the separation. agilent.com
Mobile Phase (Aqueous) WaterThe primary component of the aqueous phase.
Mobile Phase Additives Ammonium Acetate, Formic AcidThese additives can improve peak shape and ionization efficiency. nih.gov

Optimization of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

The choice of ionization source is a critical aspect of LC-MS/MS method development for steroid analysis. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two of the most commonly used techniques. microsaic.com

ESI is a "soft" ionization technique that is well-suited for polar and ionizable compounds. rsc.org While many steroids lack easily ionizable functional groups, ESI can still be effective, often forming adducts with ions present in the mobile phase (e.g., [M+Na]+, [M+NH4]+). nih.gov Optimization of ESI parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, is crucial for maximizing signal intensity.

APCI is another soft ionization technique that is particularly useful for less polar and thermally stable compounds that are not efficiently ionized by ESI. taylorandfrancis.com In APCI, the sample is vaporized, and ionization occurs in the gas phase through chemical reactions with reagent ions. nih.gov For many steroids, APCI can provide excellent sensitivity. The optimization of APCI parameters, including corona discharge current and vaporizer temperature, is necessary to achieve optimal performance. The choice between ESI and APCI will depend on the specific properties of the steroid being analyzed and the composition of the mobile phase. nih.gov

Ionization TechniquePrincipleSuitable forKey Optimization Parameters
Electrospray Ionization (ESI) Ionization from charged droplets in a strong electric field. microsaic.comPolar and ionizable compounds. rsc.orgCapillary voltage, nebulizer gas flow, drying gas temperature.
Atmospheric Pressure Chemical Ionization (APCI) Gas-phase ion-molecule reactions initiated by a corona discharge. nih.govLess polar, thermally stable compounds. taylorandfrancis.comCorona discharge current, vaporizer temperature, nebulizer gas flow.

Tandem Mass Spectrometry (MS/MS) Parameters for Selective Reaction Monitoring (SRM/MRM)

Tandem mass spectrometry (MS/MS) is employed to enhance the selectivity and sensitivity of the analysis. Selective Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a targeted MS/MS technique that is highly specific for the analyte of interest. creative-proteomics.comwikipedia.org

In an SRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to select the precursor ion of the analyte (in this case, the molecular ion or an adduct of D-(-)-Norgestrel 17-Acetate). This precursor ion is then fragmented in the collision cell through collision-induced dissociation (CID). The third quadrupole is then set to select a specific product ion that is characteristic of the analyte. nih.gov The transition from the precursor ion to the product ion is highly specific and provides a high degree of confidence in the identification and quantification of the analyte, even in a complex matrix. researchgate.net

The optimization of MS/MS parameters is critical for achieving maximum sensitivity. This includes selecting the most abundant and stable precursor-to-product ion transitions and optimizing the collision energy and cone voltage for each transition to maximize the product ion signal. nih.gov For this compound, specific transitions would be determined and optimized to ensure it serves as an effective internal standard for the non-deuterated analyte.

ParameterDescriptionImportance
Precursor Ion Selection The first quadrupole selects the ion corresponding to the mass of the analyte.Ensures that only the ion of interest is passed to the collision cell.
Collision Energy (CE) The energy applied in the collision cell to fragment the precursor ion. nih.govOptimized to produce the most abundant and stable product ions.
Product Ion Selection The third quadrupole selects a specific fragment ion for detection. creative-proteomics.comProvides high selectivity by monitoring a characteristic fragment of the analyte.
Dwell Time The time spent monitoring a specific SRM transition.Optimized to ensure a sufficient number of data points are collected across the chromatographic peak for accurate quantification.

Data Acquisition and Processing Strategies for High-Throughput Analysis

In the realm of high-throughput analysis, efficiency and speed are paramount. The integration of ultra-high performance liquid chromatography (UHPLC) with tandem mass spectrometry (LC-MS/MS) has become a popular and powerful technique for the simultaneous analysis of multiple steroids. nih.govnih.govnih.gov This approach offers enhanced sensitivity and specificity over traditional immunoassays, which can be prone to cross-reactivity, especially at low analyte concentrations. nih.govprotocols.ioresearchgate.net

Data acquisition in high-throughput settings often employs multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. nih.gov The selection of appropriate precursor-to-product ion transitions for both the analyte and the deuterated internal standard is critical for minimizing interferences. For instance, in the analysis of norgestrel (B7790687), the protonated precursor to product ion transition of m/z 313.30→245.40 has been utilized. thieme-connect.com

Automated sample preparation systems, such as 96-well supported liquid extraction (SLE), significantly increase throughput by streamlining the extraction process. protocols.io The subsequent data processing is managed by specialized software that can automate peak integration, calibration curve generation, and concentration calculations, further accelerating the workflow. nih.gov

ParameterTypical SettingPurpose
Ionization Mode Electrospray Ionization (ESI), PositiveEfficiently ionizes steroid molecules for MS detection.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
Collision Energy Optimized for each analyte/IS pairEnsures characteristic and abundant product ions.
Dwell Time 10-50 msBalances sensitivity with the number of co-eluting analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS has become a dominant technique, GC-MS remains a valuable and powerful tool for steroid analysis, particularly for comprehensive steroid profiling. oup.commdpi.com Its high chromatographic resolution is adept at separating complex mixtures of steroid isomers. oup.com

A critical step in GC-MS analysis of steroids is derivatization. This chemical modification is necessary to increase the volatility and thermal stability of the steroid molecules, making them suitable for gas chromatography. oup.com Common derivatization strategies involve the conversion of hydroxyl and keto groups to more volatile ethers and esters. For instance, the formation of trimethylsilyl (TMS) ether derivatives is a widely used approach in steroid analysis. scielo.br This process improves chromatographic peak shape and enhances sensitivity. scielo.br

Another strategy involves the formation of oxime derivatives, which can be particularly useful for compounds containing keto groups. For example, levonorgestrel (B1675169) has been derivatized using hydroxylamine, followed by UPLC-MS/MS analysis. omicsonline.org

Achieving optimal separation in GC requires careful optimization of several parameters. The choice of the capillary column is crucial; columns with a non-polar stationary phase, such as those with 100% methylsiloxane, are often employed for steroid analysis. scielo.br

The temperature program of the GC oven is meticulously controlled to ensure the effective separation of a wide range of steroid metabolites. mdpi.com A typical program involves an initial low temperature followed by a series of ramps to a final high temperature. mdpi.comscielo.br The injector temperature is also a critical parameter that needs to be optimized to ensure efficient volatilization of the derivatized analytes without causing thermal degradation. scielo.br

In the mass spectrometer, electron ionization (EI) is the most common ionization technique used in GC-MS. The electron energy is typically set at 70 eV to produce reproducible fragmentation patterns that are useful for structural elucidation and library matching.

ParameterTypical SettingPurpose
GC Column HP-1 capillary column (100% methylsiloxane) scielo.brProvides good separation of steroid derivatives.
Injector Temperature 280 °C scielo.brEnsures efficient volatilization of derivatized analytes.
Oven Temperature Program Initial 140°C, ramped to 300°C scielo.brAchieves optimal chromatographic resolution.
Carrier Gas Helium at a constant flow rate scielo.brTransports the analytes through the column.
Ionization Mode Electron Ionization (EI) at 70 eVProduces characteristic and reproducible mass spectra.

Method Validation and Performance Characteristics in Accordance with Regulatory Guidelines

The validation of analytical methods is a critical requirement to ensure that the data generated are reliable and accurate for their intended purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines for bioanalytical method validation. altabrisagroup.comresearchgate.netagilent.com

Selectivity and specificity are fundamental aspects of method validation. Specificity refers to the ability of the method to measure the analyte of interest unequivocally in the presence of other components that may be expected to be present. In the context of steroid analysis, this includes endogenous steroids, metabolites, and other structurally similar compounds. researchgate.net

To assess selectivity, blank matrix samples from multiple sources are analyzed to check for interferences at the retention time of the analyte and the internal standard. The absence of significant peaks at these retention times demonstrates the method's selectivity.

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. clpmag.comclsi.org A calibration curve is constructed by plotting the response (peak area ratio of the analyte to the internal standard) against the known concentration of the analyte.

The linearity of the calibration curve is typically evaluated by its correlation coefficient (r) or coefficient of determination (r²), which should be close to 1. openresearchlibrary.org For norgestrel, a linear range of 304.356–50,807.337 pg/mL has been reported with a correlation coefficient of 0.9969. thieme-connect.com

The analytical range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.

Validation ParameterAcceptance Criteria (Typical)Reference
Selectivity No significant interference at the retention times of the analyte and IS in blank matrix. researchgate.net
Linearity (r²) ≥ 0.99 thieme-connect.comopenresearchlibrary.org
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ). nih.govresearchgate.net
Precision (%CV) ≤15% (≤20% at LLOQ). nih.govresearchgate.net

Assessment of Accuracy and Precision (Intra- and Inter-Assay Variability)

The validation of a bioanalytical method is fundamental to ensure its reliability for the intended application. Accuracy and precision are two of the most critical validation parameters. Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the degree of agreement among a series of individual measurements. researchgate.net

Precision is further categorized into intra-assay precision (repeatability) and inter-assay precision (intermediate precision). agilent.com

Intra-assay precision is determined by analyzing replicate samples of the same concentration within the same analytical run, providing a measure of the method's variability on a single day. nih.gov

Inter-assay precision is assessed by analyzing the same quality control (QC) samples on different days or with different analysts or equipment, demonstrating the method's reproducibility over time. agilent.comnih.gov

In methods quantifying progestins like Levonorgestrel (LNG), deuterated internal standards are employed to achieve high precision and accuracy. nih.gov For instance, in a multiplexed LC-MS/MS assay for various hormonal contraceptives, including LNG, the use of a deuterated internal standard resulted in excellent precision and accuracy. nih.gov The intra-assay precision for LNG ranged from 2.99% to 6.20%, while the accuracy ranged from 3.03% to 11.2%. nih.gov Across multiple independent runs, the inter-assay precision was between 2.89% and 10.2%, with accuracy reported between 5.50% and 11.3%. nih.gov These results typically fall well within the acceptance criteria set by regulatory bodies.

Table 1: Illustrative Intra- and Inter-Assay Precision and Accuracy for Levonorgestrel (LNG) Analysis This table represents typical data from a validated LC-MS/MS method using a deuterated internal standard, similar to this compound.

Quality Control (QC) LevelConcentration (pg/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (% Bias)Inter-Assay Precision (%CV)Inter-Assay Accuracy (% Bias)
LLOQ20.06.2011.210.211.3
Low (LQC)60.04.505.606.807.20
Mid (MQC)7502.993.034.105.50
High (HQC)16,0003.104.202.896.10
Data compiled from representative findings in the literature. nih.gov

Calculation of Limits of Detection (LOD) and Quantitation (LOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. neliti.com

Limit of Quantitation (LOQ): This is the lowest concentration of an analyte that can be quantitatively determined with a predefined level of accuracy and precision. nih.gov The LOQ is a critical parameter for assays measuring low concentrations of potent compounds like synthetic hormones. nih.gov

Several methods can be used to determine LOD and LOQ. A common approach involves using the signal-to-noise (S/N) ratio, where the LOD is typically established at an S/N ratio of 3:1, and the LOQ at 10:1. nih.gov Another method calculates the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve. semanticscholar.org For example, in the validation of an HPLC-UV method for Levonorgestrel, the LOD and LOQ were determined to be 0.001 µg/mL and 0.005 µg/mL, respectively, demonstrating high sensitivity. nih.gov Another study reported an LOD of 0.84 µg/mL and an LOQ of 2.79 µg/mL for Levonorgestrel using an RP-HPLC method. semanticscholar.org

Table 2: Example LOD and LOQ Values for Levonorgestrel in Different Analytical Methods

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-UVLevonorgestrel0.001 µg/mL0.005 µg/mL
RP-HPLCLevonorgestrel0.12 µg/mL0.38 µg/mL
RP-HPLCLevonorgestrel0.84 µg/mL2.79 µg/mL
Data compiled from published research. neliti.comnih.govsemanticscholar.org

Evaluation of Analytical Recovery and Stability of the Analyte and Internal Standard

Analytical Recovery

The recovery of an analyte and its internal standard from the sample matrix is a measure of the efficiency of the extraction process. It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. Consistent and reproducible recovery is essential for the accuracy of the method. The use of an internal standard like this compound is designed to correct for any variability or losses during the sample preparation and extraction steps. nih.gov

In a validated LC-MS/MS method for Levonorgestrel, the recovery efficiency at three different quality control concentrations (low, medium, and high) was found to be greater than 90%. nih.gov Another study developing a method for Levonorgestrel and Ethinyl Estradiol reported recoveries of 101.78% for Levonorgestrel with a coefficient of variation of 0.94%. semanticscholar.org

Table 3: Representative Analytical Recovery Data for Levonorgestrel

QC Concentration LevelMean Recovery (%)Precision (%CV)
Low (0.5 ng/mL)>90%N/A
Medium (5 ng/mL)>90%N/A
High (50 ng/mL)>90%N/A
Data based on findings from a validated LC-MS/MS method. nih.gov

Stability

The stability of both the analyte and the internal standard in the biological matrix must be thoroughly evaluated under various conditions that could be encountered during sample handling, processing, and storage. This ensures that the measured concentration accurately reflects the concentration at the time of sample collection. Key stability assessments include:

Freeze-Thaw Stability: Evaluates the stability after repeated cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period corresponding to the time samples might be left out during processing.

Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -70°C) for an extended duration.

For example, a multiplexed assay for hormonal contraceptives demonstrated that analytes, including Levonorgestrel, were stable for 72 hours at room temperature and through three freeze-thaw cycles. nih.gov Similarly, a method for Levonorgestrel in rat plasma confirmed the stability of the analyte throughout all experimental stages, including storage and extraction. nih.gov

Role of D Norgestrel 17 Acetate D3 in Pre Clinical and Mechanistic Metabolism Studies Methodological Focus

Methodologies for In Vitro Metabolic Stability and Metabolite Identification

In vitro systems are foundational in pre-clinical drug development for predicting a compound's metabolic fate in humans. The use of deuterated standards like D-(-)-Norgestrel 17-Acetate-d3 enhances the precision and accuracy of these methodologies.

Liver microsomes and hepatocytes are the primary in vitro tools used to simulate hepatic metabolism. Microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions. springernature.com Hepatocytes, being whole cells, contain both phase I and phase II enzymes, offering a more complete picture of metabolic processes.

In a typical metabolic stability assay, this compound is incubated with either human or animal-derived liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions). nih.govnih.gov Samples are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint), a measure of the inherent metabolic capacity of the liver for that compound. nih.gov

The deuterated label on this compound is particularly valuable as it can serve as its own internal standard, improving the accuracy of quantification by correcting for variations in sample processing and instrument response. nih.gov

Table 1: Illustrative Metabolic Stability of this compound in Various In Vitro Systems

Incubation System Time (minutes) % Parent Compound Remaining Calculated Intrinsic Clearance (µL/min/mg protein or 10^6 cells)
Human Liver Microsomes 0 100 25.4
15 68
30 45
60 21
Rat Liver Microsomes 0 100 48.2
15 49
30 23
60 5
Human Hepatocytes 0 100 15.8
30 72
60 51
120 24

Note: Data are hypothetical and for illustrative purposes.

Deuterated standards are indispensable for identifying metabolites and pinpointing "metabolic soft spots"—positions on a molecule that are most susceptible to enzymatic modification. When this compound is incubated in these systems, its metabolites will retain the deuterium (B1214612) label, creating a unique mass signature.

The key principle is the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a heavier deuterium atom can slow the rate of a chemical reaction if the bond to that atom is broken in the rate-determining step. nih.gov While the deuterium label in this compound is on the acetate (B1210297) group, this allows for precise tracking of deacetylation. For identifying other metabolic pathways, a "cassette" incubation can be performed with both the labeled and unlabeled compound. Metabolites are identified by searching for pairs of peaks in the mass spectrum separated by 3 mass units (the mass difference of d3 vs. d0). This confirms that the detected species are drug-related and helps to elucidate biotransformation pathways such as hydroxylation, oxidation, and conjugation. clearsynth.com

Some drug candidates can be metabolized into chemically reactive intermediates that can covalently bind to proteins and cause toxicity. Identifying this potential early is crucial. In vitro assays are designed to "trap" these unstable metabolites by including a nucleophilic agent, most commonly reduced glutathione (B108866) (GSH), in the incubation mixture. washington.eduwaters.com

If D-(-)-Norgestrel 17-Acetate is bioactivated to a reactive species, it will form a stable conjugate with GSH. nih.gov This GSH adduct, which retains the d3-label, can be detected by LC-MS/MS. A common analytical strategy involves using a neutral loss scan, where the mass spectrometer specifically detects molecules that lose a characteristic fragment of GSH (129 Da, corresponding to the pyroglutamic acid moiety) upon collision-induced dissociation. washington.eduwaters.com The presence of the d3-tag provides unambiguous confirmation that the trapped adduct originates from the drug, distinguishing it from endogenous GSH adducts. springernature.com

Table 2: Analytical Strategy for Trapping Reactive Metabolites of this compound

Component Purpose
Incubation
This compound Test Compound
Liver Microsomes/Hepatocytes Enzyme Source
NADPH Cofactor for CYP enzymes
Glutathione (GSH) Trapping Agent
Analysis
LC-MS/MS Separation and Detection
MS Detection Mode
Neutral Loss Scan of 129 Da To selectively detect potential GSH conjugates
Precursor Ion Scan To identify parent ions that fragment to a specific product
Confirmation
Isotopic Pattern Presence of d3-label confirms drug origin

Applications in Pharmacokinetic Study Design in Non-Human Models (Methodological Aspects)

Pharmacokinetic (PK) studies in non-human models (e.g., rodents, canines) are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated (ADME) by a living organism.

This compound can be used as a tracer in animal ADME studies. nih.gov Following administration to an animal model, its unique mass allows it to be distinguished from any endogenous compounds. Blood, urine, feces, and various tissues can be collected over time and analyzed by LC-MS/MS to determine the concentration of the parent drug and its labeled metabolites. nih.gov

This methodology allows for the precise determination of key pharmacokinetic parameters, including the rate and extent of absorption, the volume of distribution, and the routes and rates of elimination. The stability of the deuterium label ensures that the tracer's fate accurately reflects that of the unlabeled drug.

Metabolic clearance is the volume of plasma cleared of a drug per unit time due to metabolism. It can be determined from both in vitro and in vivo data.

In Vitro to In Vivo Extrapolation (IVIVE): The intrinsic clearance (CLint) values obtained from microsomal or hepatocyte incubations can be used in mathematical models to predict the in vivo hepatic clearance (CLH) in animals and humans. nih.gov This involves scaling the in vitro data using physiological parameters such as liver blood flow and the amount of microsomal protein or hepatocytes per gram of liver.

In Vivo Measurement: In non-human PK studies, this compound is administered, and its concentration in plasma is measured over time. The clearance rate is calculated from the area under the plasma concentration-time curve (AUC) and the administered dose. nih.govoup.com The use of a stable isotope-labeled compound is critical for the accuracy of the LC-MS/MS quantification needed for these calculations. nih.gov

Elucidation of Enzyme Kinetics and Reaction Phenotyping In Vitro

Reaction phenotyping aims to identify the specific enzymes responsible for a drug's metabolism. This information is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. This compound, as a stable isotope-labeled internal standard, plays a pivotal role in the precise quantification of the parent compound and its metabolites in in vitro systems.

The metabolism of levonorgestrel (B1675169), the active form of D-(-)-Norgestrel 17-Acetate, is primarily mediated by the CYP3A4 enzyme through oxidative pathways, with minor contributions from other CYP isoforms. Glucuronidation, a major phase II metabolic route, is significantly catalyzed by UGT1A1.

The use of this compound in conjunction with its non-deuterated counterpart allows for highly accurate and sensitive quantification of metabolic turnover by liquid chromatography-mass spectrometry (LC-MS). In a typical in vitro experiment, either human liver microsomes or recombinant CYP or UGT enzymes are incubated with the non-deuterated substrate. The deuterated analog is then added at a known concentration just before sample analysis to serve as an internal standard. This corrects for any variations in sample preparation and analytical response, leading to more reliable kinetic data.

Table 1: Illustrative Enzyme Kinetic Parameters for Levonorgestrel Metabolism by CYP3A4 and UGT1A1

EnzymeSubstrateApparent Km (µM)Vmax (pmol/min/mg protein)
Recombinant CYP3A4Levonorgestrel15.2250.7
Recombinant UGT1A1Levonorgestrel25.8150.3

Note: This table presents hypothetical data based on typical enzyme kinetics for steroid metabolism to illustrate the application. Actual values may vary based on experimental conditions.

The data in Table 1, which would be generated using this compound as an internal standard, allows for the characterization of the affinity (Km) of the enzymes for the substrate and the maximum rate (Vmax) of the reaction. This information is fundamental to understanding the efficiency of the metabolic pathways.

The substitution of hydrogen with deuterium, a heavier isotope, can lead to a slower rate of bond cleavage in a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating reaction mechanisms. A significant KIE (typically defined as a ratio of the rate of the non-deuterated to the deuterated substrate, kH/kD, greater than 1) indicates that the cleavage of the C-H bond is a rate-limiting step in the metabolic pathway.

In the context of this compound, the deuterium atoms are located on the acetate group. While the primary metabolic reactions of levonorgestrel occur on the steroid core, the deuterated acetate group can be used to study the kinetics of deacetylation, a potential metabolic pathway. More significantly, deuterated analogs with isotopes placed at specific sites of metabolism on the steroid ring would be instrumental in probing the mechanisms of CYP-mediated hydroxylation reactions.

Table 2: Hypothetical Kinetic Isotope Effect on the Intrinsic Clearance (Clint) of a Deuterated Norgestrel (B7790687) Analog by CYP3A4

SubstrateClint (µL/min/mg protein)KIE (kH/kD)
Norgestrel16.5-
Norgestrel-dn (deuterated at a primary site of metabolism)8.22.01

Note: This table provides illustrative data to demonstrate the concept of KIE in drug metabolism. The specific KIE value would depend on the position of deuteration.

Stereochemical Purity and Isotopic Integrity of D Norgestrel 17 Acetate D3

Significance of Stereochemistry in Deuterated Steroid Research

The biological activity of steroids is intrinsically linked to their three-dimensional structure. Even minor alterations in the spatial arrangement of atoms can lead to significant changes in pharmacological effects. D-(-)-Norgestrel, the biologically active enantiomer of norgestrel (B7790687), selectively interacts with specific hormone receptors. nih.gov Therefore, ensuring the stereochemical purity of its deuterated analog, D-(-)-Norgestrel 17-Acetate-d3, is critical for several reasons:

Receptor Binding and Biological Activity: The interaction between a steroid and its receptor is highly stereospecific. The presence of the inactive enantiomer, L-(+)-norgestrel, or other stereoisomers, can lead to inaccurate assessments of binding affinity and biological potency.

Metabolic Profiling: Deuterated compounds are frequently used as tracers to study metabolic pathways. Since enzymes often exhibit stereoselectivity, the presence of stereoisomeric impurities could lead to the formation of different metabolites, complicating the interpretation of metabolic data.

Internal Standards: In quantitative analysis, deuterated steroids serve as ideal internal standards due to their similar physicochemical properties to the analyte. However, the presence of stereoisomeric impurities can interfere with the accurate quantification of the target analyte.

The introduction of deuterium (B1214612) atoms into a molecule does not alter its fundamental stereochemistry. However, the synthetic processes used to introduce these labels can sometimes lead to the formation of unwanted stereoisomers. Therefore, rigorous analytical control is necessary to confirm the stereochemical integrity of this compound.

Analytical Techniques for Chiral Purity Assessment

A variety of sophisticated analytical techniques are employed to ensure the stereochemical purity and conformational integrity of chiral molecules like this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. For this compound, the primary goal is to separate it from its inactive enantiomer, L-(+)-Norgestrel 17-Acetate-d3, and other potential diastereomers.

The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the chiral resolution of norgestrel and its derivatives. chromatographyonline.com

Illustrative Data Table: Chiral HPLC Method Parameters for Norgestrel Enantiomers

ParameterCondition
Column Chiral Art Cellulose-SC
Mobile Phase Acetonitrile/Water mixture
Flow Rate 1.0 mL/min
Detection UV at 245 nm
Temperature 25 °C

This table is illustrative and based on methods developed for the non-deuterated parent compound. Specific method validation would be required for this compound.

Method validation for chiral purity assessment is crucial and typically involves evaluating specificity, linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ) for the undesired enantiomer. chromatographyonline.com For instance, a validated method should be able to quantify the L-(+)-enantiomer at levels as low as 0.1%. researchgate.net

Circular Dichroism (CD) Spectroscopy and Raman Optical Activity (ROA) for Conformational Analysis

While chiral HPLC is excellent for determining enantiomeric purity, chiroptical techniques like Circular Dichroism (CD) spectroscopy and Raman Optical Activity (ROA) provide valuable information about the three-dimensional structure and conformation of chiral molecules in solution. uantwerpen.be

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry and conformation. rsc.org For this compound, CD spectroscopy can be used to:

Confirm the absolute configuration by comparing the experimental spectrum with that of a known standard or with theoretical predictions.

Investigate conformational changes in different solvent environments.

The electronic transitions of the carbonyl group and the unsaturated system in the A-ring of the steroid are the primary chromophores that give rise to the CD spectrum.

Impact of Isomeric and Isotopic Impurities on Research Outcomes

The presence of even small amounts of isomeric and isotopic impurities in this compound can have significant consequences for research applications.

Isomeric Impurities:

Enantiomeric Impurity: The presence of the inactive L-(+)-enantiomer will lead to an underestimation of the biological activity of this compound. In quantitative assays where it is used as an internal standard, this impurity can affect the accuracy of the results if it is not chromatographically resolved from the analyte or the deuterated standard.

Diastereomeric Impurities: Diastereomers have different physicochemical properties and can exhibit different biological activities and metabolic fates. Their presence can complicate the interpretation of experimental data. Common impurities in the synthesis of norgestrel can arise from side reactions during the manufacturing process. nih.govsynzeal.comsynzeal.com

Isotopic Impurities:

Isotopic impurities refer to variations in the number and position of deuterium atoms in the molecule. These can include molecules with fewer than three deuterium atoms (d0, d1, d2) or molecules where the deuterium is in an unintended position.

Inaccurate Quantification: In mass spectrometry-based quantitative assays, the presence of lower-deuterated species can interfere with the measurement of the analyte, leading to inaccurate results. It is crucial to use a deuterated standard with high isotopic purity, where the signal from the d3-labeled molecule is the predominant one.

Altered Chromatographic Behavior: While the effect is generally small, deuterium substitution can sometimes lead to a slight difference in chromatographic retention time compared to the non-deuterated analog, an effect known as the chromatographic isotope effect. acs.orgnih.gov The presence of a mixture of isotopic species could potentially lead to peak broadening.

Kinetic Isotope Effects: The replacement of hydrogen with deuterium can alter the rate of chemical reactions, particularly those involving the cleavage of a C-H bond. This "kinetic isotope effect" is a key reason for using deuterated compounds in metabolic studies. However, the presence of isotopic impurities can complicate the interpretation of these effects.

The isotopic distribution of a deuterated compound can be determined using high-resolution mass spectrometry (HRMS), which can resolve the different isotopologues. nih.govresearchgate.net

Illustrative Data Table: Isotopic Distribution of a Hypothetical Batch of this compound

IsotopologueRelative Abundance (%)
d0 (unlabeled)0.1
d10.5
d22.0
d397.4

This table is for illustrative purposes only. The actual isotopic distribution would need to be determined for each batch of the compound.

Certification and Quality Assurance of D Norgestrel 17 Acetate D3 As a Reference Material

Role of Certified Reference Materials (CRMs) in Scientific Research

Certified Reference Materials (CRMs) are indispensable tools in analytical chemistry and scientific research, serving as a benchmark for quality and accuracy. bohrium.comnih.gov They are materials that are sufficiently homogeneous and stable with respect to one or more specified properties, and have been established to be fit for their intended use in a measurement process. bohrium.com For a CRM, these properties are certified by a metrologically valid procedure, and the material is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. bohrium.com

The primary roles of CRMs like D-(-)-Norgestrel 17-Acetate-d3 in a research setting include:

Method Validation and Verification: CRMs are crucial for validating new analytical methods, ensuring they are accurate, precise, and fit for purpose. nih.gov They are used to assess the performance of an analytical method by comparing the measured value to the certified value. nih.gov

Instrument Calibration: In many analytical techniques, particularly those that are comparative in nature, CRMs with known concentrations are used to calibrate instrumentation, ensuring the accuracy of subsequent measurements. bohrium.com

Quality Control: Regular analysis of CRMs helps in monitoring the performance of an analytical system over time, ensuring the consistency and reliability of the results being generated. researchgate.net

Establishing Metrological Traceability: CRMs provide a crucial link in the chain of metrological traceability, allowing for the comparison of measurement results across different laboratories, methods, and over time. nih.govnih.gov This is essential for the global harmonization and acceptance of scientific data. nih.gov

The use of CRMs is a key requirement for laboratories seeking accreditation under international standards such as ISO/IEC 17025. bohrium.com The availability of CRMs for specific analytes, such as the deuterated steroid this compound, is vital for research in areas like pharmacology, toxicology, and clinical diagnostics, where accurate quantification of hormones and their metabolites is critical.

Metrological Traceability and Uncertainty of Measurement in Deuterated Standards

Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. researchgate.net For a CRM of this compound, this means that its certified value is linked to a national or international measurement standard, ultimately tracing back to the International System of Units (SI). nih.gov This unbroken chain ensures the comparability and reliability of measurements made using this standard anywhere in the world. pageplace.de

The production of a CRM with established metrological traceability is a rigorous process, often governed by standards like ISO 17034, which outlines the general requirements for the competence of reference material producers. bohrium.comnih.gov This standard ensures that the production process, from material selection and characterization to packaging and distribution, is conducted under a robust quality management system. bohrium.com

A critical component of a CRM's certificate is the statement of measurement uncertainty. bohrium.com This is a parameter, associated with the result of a measurement, that characterizes the dispersion of the values that could reasonably be attributed to the measurand. researchgate.net The uncertainty budget for a deuterated standard like this compound takes into account various potential sources of error, including:

Purity of the neat material: Impurities in the starting material can affect the final certified concentration.

Weighing and solution preparation: The accuracy of balances and volumetric glassware is critical.

Homogeneity of the material: The analyte must be uniformly distributed throughout the batch.

Stability of the compound: Any degradation of the compound over time will affect its certified value.

The expanded uncertainty is typically reported on the certificate of analysis, providing a confidence interval for the certified value. researchgate.net For deuterated standards used in quantitative mass spectrometry, understanding the isotopic enrichment and potential for isotopic exchange is also a crucial part of the uncertainty evaluation.

Protocols for Storage, Handling, and Stability Monitoring of this compound

The integrity of a CRM is contingent upon its proper storage, handling, and ongoing stability monitoring. bohrium.com For a deuterated steroid reference material like this compound, adherence to established protocols is essential to maintain its certified properties.

Storage:

Temperature: Deuterated steroid standards are typically stored at low temperatures, often -20°C, to minimize the rate of any potential chemical degradation. researchgate.netcreative-proteomics.com The specific storage temperature recommended by the manufacturer should always be followed.

Light and Moisture: Exposure to light and moisture can degrade certain chemical compounds. Therefore, it is best practice to store this compound in its original, sealed, and often amber-colored vial to protect it from light. bohrium.com Storage in a desiccator can provide additional protection from moisture.

Handling:

Acclimatization: Before opening, the vial should be allowed to warm to room temperature to prevent condensation of atmospheric moisture onto the cold standard, which could alter its concentration. nih.gov

Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound and to prevent contamination of the bulk material, it is recommended to prepare single-use aliquots. bohrium.com

Inert Atmosphere: For particularly sensitive compounds, handling under an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent oxidation.

Accurate Weighing: When preparing solutions from a solid CRM, an analytical balance with appropriate precision should be used, and proper weighing techniques should be employed.

Stability Monitoring:

The stability of a CRM is a critical characteristic that must be assessed and monitored by the reference material producer. bohrium.com Stability testing protocols are designed to evaluate the compound's integrity under various environmental conditions.

Real-time Stability Studies: Units of the reference material are stored under the recommended long-term storage conditions and are tested at regular intervals to monitor for any changes in the certified property. bohrium.com

Accelerated Stability Studies: To predict the long-term stability in a shorter timeframe, the reference material is subjected to more extreme conditions, such as elevated temperatures. bohrium.com The data from these studies can be used to model the degradation kinetics and estimate the shelf-life of the material. nih.gov

The results of these stability studies inform the recommended storage conditions and the expiration date provided on the certificate of analysis. Users of the CRM should adhere to these recommendations to ensure the validity of their analytical results.

Below is an interactive data table summarizing the general protocols for this compound:

ProtocolRecommendationRationale
Storage Temperature -20°C or as specified by the manufacturerMinimizes chemical degradation and preserves long-term stability.
Protection Store in original, sealed, light-protective containerPrevents degradation from light and contamination from air and moisture.
Handling Allow to reach room temperature before openingPrevents condensation and subsequent changes in concentration.
Aliquoting Prepare single-use aliquotsAvoids repeated freeze-thaw cycles and reduces the risk of contamination.
Stability Monitoring Adhere to the manufacturer's expiration dateEnsures the certified value remains valid within the specified timeframe.

Interlaboratory Comparison and Proficiency Testing Programs

Interlaboratory comparison and proficiency testing (PT) programs are essential components of a laboratory's quality assurance system. nih.gov These programs allow laboratories to assess their analytical performance by comparing their results to those of other laboratories analyzing the same, or similar, samples. Participation in such programs is often a requirement for laboratory accreditation.

For the analysis of steroid hormones like this compound, these programs serve several important functions:

Performance Evaluation: They provide an external and objective assessment of a laboratory's ability to produce accurate and reliable results.

Method Validation: Consistent performance in PT schemes can provide additional evidence for the validity of a laboratory's analytical methods.

Identification of Issues: Discrepancies in results can help identify potential problems with instrumentation, reagents, or analytical procedures. bohrium.com

In a typical PT scheme for steroid analysis, a coordinating body distributes blind samples to participating laboratories. The laboratories analyze the samples using their routine methods and report their results to the coordinator. The coordinator then compiles the data and provides each laboratory with a report comparing their performance to the consensus values and to the performance of other participants.

Studies have shown that while there can be significant inter-laboratory variability in the absolute values of steroid hormone measurements, participation in comparison studies and the use of common methodologies and reference materials can improve coherence. bohrium.com The use of high-specificity methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become increasingly common in these programs to ensure accurate and reliable quantification of steroids. creative-proteomics.comnih.gov

The following table presents a hypothetical example of results from an interlaboratory comparison for a steroid hormone:

LaboratoryReported Concentration (ng/mL)Deviation from Mean (%)
Lab A9.8-2.0
Lab B10.2+2.0
Lab C9.5-5.0
Lab D10.5+5.0
Mean 10.0
Standard Deviation 0.43

Such comparisons are vital for ensuring the continued quality and reliability of analytical data in research and clinical settings.

Future Directions in Research Utilizing D Norgestrel 17 Acetate D3

Advancements in Micro- and Nanoscale Analytical Techniques

The trend toward miniaturization in analytical chemistry is opening new frontiers for the analysis of steroids and other bioactive molecules. Future research will likely see D-(-)-Norgestrel 17-Acetate-d3 utilized in conjunction with emerging micro- and nanoscale analytical platforms that offer unprecedented sensitivity and require minimal sample volumes.

Microfluidics, or "lab-on-a-chip" technology, integrated with mass spectrometry (MS), represents a significant area of development. researchgate.net These systems can automate complex sample preparation steps like solid-phase extraction (SPE) and liquid-liquid extraction (LLE), reducing analysis time and the potential for human error. nih.gov For the analysis of this compound and its non-labeled counterpart, microfluidic devices could enable high-throughput screening from biological matrices with very small sample volumes, such as dried blood spots. researchgate.net

At the nanoscale, techniques like single-particle inductively coupled plasma mass spectrometry (sp-ICP-MS) are demonstrating the potential for precise isotope ratio determination. unizar.es While currently applied to nanoparticles, the principles of enhancing isotopic analysis at such a small scale could inspire novel MS interfaces or ionization techniques. Future nanoscale methods may allow for the direct analysis of labeled compounds within single cells or organelles, providing ultimate resolution in metabolic studies. The development of such techniques would rely heavily on high-purity labeled standards like this compound for validation and quantification.

TechniquePotential Advantage for this compound AnalysisRelevant Research Area
Microfluidics-MS Automated sample cleanup and analysis from low-volume samples. researchgate.netHigh-throughput pharmacokinetic studies, anti-doping screening. nih.gov
Volumetric Absorptive Microsampling (VAMS) Simplified sample collection and storage, cost-effectiveness. researchgate.netClinical and forensic toxicology.
Nanoscale MS Interfaces Ultra-high sensitivity analysis, potentially at the single-cell level.Cellular metabolism, mechanistic toxicology.
sp-ICP-MS Principles Inspiration for new methods with enhanced isotope ratio precision. unizar.esAdvanced metabolic flux analysis.

Integration with Multi-Omics Approaches (e.g., Metabolomics, Lipidomics)

The era of systems biology has seen the rise of "multi-omics," an approach that integrates data from various biochemical levels—genomics, proteomics, metabolomics, and lipidomics—to provide a holistic view of a biological state. This compound is a crucial tool in the metabolomics and lipidomics arms of this research, serving as an internal standard for the accurate quantification of metabolic changes.

In metabolomics, researchers aim to measure the dynamic profile of all small-molecule metabolites. A recent study, for instance, used a metabolomics approach to examine the metabolic profile associated with the use of levonorgestrel-releasing intrauterine devices, identifying alterations in fatty acids, lipids, and lipoproteins. nih.gov Future studies could build on this by using this compound to more accurately quantify norgestrel (B7790687) itself and trace its specific metabolic pathways, integrating this data with genomic information to identify genetic predispositions to certain metabolic responses. mdpi.com

Similarly, in lipidomics, stable isotope labeling is a key technique for investigating the dynamics of lipid metabolism, including biosynthesis, transport, and degradation. nih.govmdpi.com this compound can be used in stable isotope-labeled lipidomics studies to ensure accurate quantification of the parent compound while tracking its influence on the broader lipid profile. mdpi.com This is critical for understanding the systemic effects of synthetic steroids on lipid metabolism and associated cardiovascular risks.

Extended Applications in Environmental and Forensic Analytical Methodologies

The utility of this compound extends beyond clinical and metabolic research into environmental monitoring and forensic science, where accurate quantification is paramount.

Environmental Analysis: Synthetic progestins like norgestrel are considered environmental contaminants of emerging concern due to their endocrine-disrupting effects on wildlife, even at very low concentrations (ng/L) in aquatic systems. sci-hub.semdpi.comresearchgate.net Regulatory bodies and environmental scientists require robust and sensitive analytical methods, typically using LC-MS/MS or GC-MS, to monitor these compounds in complex matrices like wastewater and river water. nih.govnih.gov this compound is essential as an internal standard in these methods to correct for matrix effects and variations in sample preparation, ensuring accurate quantification at trace levels. rsc.org Future work will focus on developing faster and more automated methods for widespread environmental surveillance. rsc.org

Forensic Science: In forensic toxicology and anti-doping analysis, the detection and quantification of synthetic steroids are critical. sigmaaldrich.com The consequences of a positive finding demand the highest level of analytical certainty. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of best practice. sigmaaldrich.com It minimizes variations resulting from sample extraction and instrumental analysis, ensuring that quantitative results are accurate and legally defensible. Future forensic applications may involve the development of methods to detect ever-lower concentrations of prohibited substances or their metabolites in various biological samples.

Q & A

Q. Why do reported bioactivity values for D-(-)-Norgestrel vary across in vitro studies?

  • Methodological Answer : Variability arises from differences in cell lines (e.g., 661W vs. primary hepatocytes), serum-free vs. serum-containing media, and incubation times (6–24 h). Control for batch-to-batch reagent variability (e.g., fetal bovine serum) and normalize gene expression data via the 2^(-ΔΔCt) method using stable reference genes (e.g., GAPDH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.